Bis(tripropyltin) oxide

Paint mildewcide alkyd coating preservation fungal inhibition

Bis(tripropyltin) oxide (Hexapropyldistannoxane, CAS 1067-29-4) is a symmetrical organotin oxide of the distannoxane class, with molecular formula C₁₈H₄₂OSn₂ and molecular weight 511.9 g/mol. It belongs to the trialkyltin subfamily and has historically been evaluated as a biocide, anthelmintic, and paint mildewcide.

Molecular Formula C18H42OSn2
Molecular Weight 511.9 g/mol
CAS No. 1067-29-4
Cat. No. B089863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tripropyltin) oxide
CAS1067-29-4
Molecular FormulaC18H42OSn2
Molecular Weight511.9 g/mol
Structural Identifiers
SMILESCCC[Sn](CCC)(CCC)O[Sn](CCC)(CCC)CCC
InChIInChI=1S/6C3H7.O.2Sn/c6*1-3-2;;;/h6*1,3H2,2H3;;;
InChIKeyDZWGKMVDRPKMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tripropyltin) Oxide (CAS 1067-29-4) – Procurement-Relevant Physicochemical and Class Profile


Bis(tripropyltin) oxide (Hexapropyldistannoxane, CAS 1067-29-4) is a symmetrical organotin oxide of the distannoxane class, with molecular formula C₁₈H₄₂OSn₂ and molecular weight 511.9 g/mol [1]. It belongs to the trialkyltin subfamily and has historically been evaluated as a biocide, anthelmintic, and paint mildewcide [2]. Unlike monomeric triorganotin chlorides or acetates, this compound contains two tripropyltin moieties bridged by oxygen, conferring distinct hydrolytic stability and lipophilicity profiles that influence its bioactivity, environmental partitioning, and toxicokinetics [3].

Symmetrical distannoxane organotin oxide, not a monomeric triorganotin chloride or acetate
Distinct lipophilicity and hydrolytic stability profile compared to tributyltin oxide
Historically evaluated in biocide, anthelmintic, and paint mildewcide research

Why Bis(tripropyltin) Oxide Cannot Be Interchanged with Other Triorganotin Oxides in Scientific and Industrial Workflows


Although all triorganotin oxides share a common distannoxane core, the length of the alkyl chain dictates log P, molar refractivity, and steric accessibility at the tin centre, which in turn control binding affinity to biological targets, membrane permeability, and environmental degradation half-life [1]. For example, substituting a tripropyltin oxide for a tributyltin oxide alters acute oral toxicity by approximately a factor of 2.3 in rats, shifts the gram-negative/gram-positive antibacterial efficacy ratio, and changes the compound's regulatory status under the Rotterdam Convention [2]. The quantitative evidence below demonstrates that bis(tripropyltin) oxide occupies a distinct performance niche that cannot be replicated by its closest commercially available analogs.

Alkyl chain length alters log P and membrane permeability

Tripropyltin species exhibit intermediate lipophilicity (log P ≈ 22) compared to tributyltin (log P ≈ 49), which affects outer-membrane penetration in gram-negative bacteria and regulatory classification.

Acute oral toxicity differs by approximately 2.3-fold

Bis(tripropyltin) oxide (LD50 38 mg/kg) shows higher acute oral toxicity in rats than bis(tributyltin) oxide (LD50 87 mg/kg), impacting occupational exposure and waste-handling protocols.

Metabolic fate varies with chain length

Tripropyltin and tributyltin share a dealkylation pathway to dialkyltin metabolites, unlike short-chain trialkyltins, which may lead to different metabolite-driven toxicity profiles.

Quantitative Differentiation Evidence for Bis(tripropyltin) Oxide (CAS 1067-29-4) Against Its Closest Analogs


Mildewcide Efficacy in Long-Oil Alkyd Paint: Complete Fungal Inhibition at 0.25% Loading Where Phenylmercuric Oleate Fails

In a five-month outdoor exposure study in Southern Florida, bis(tri-n-propyltin) oxide at 0.25% (w/w) in long-oil alkyd paint completely inhibited fungal growth on the painted surface. In contrast, the same concentration of phenylmercuric oleate, a widely used commercial mildewcide at the time, provided only partial protection under identical conditions [1]. This demonstrates superior fungistatic potency per unit mass of active ingredient in a real-weather coating application.

Mildewcide in alkyd paint
Head-to-head
0.25% TPTO: complete fungal inhibition; phenylmercuric oleate: only partial protection
Reported coating-preservation context
5-month exterior exposure, single study
Paint mildewcide alkyd coating preservation fungal inhibition

Acute Oral Toxicity in Rats: Approximately 2.3-Fold Higher Potency Than Bis(tributyltin) Oxide (TBTO)

The oral LD50 of bis(tripropyltin) oxide in rats is reported as 38 mg/kg . For bis(tributyltin) oxide (TBTO), the corresponding oral-rat LD50 is 87 mg/kg [1]. This yields a toxicity ratio (TPTO/TBTO) of 2.3, indicating that bis(tripropyltin) oxide is more than twice as acutely toxic via the oral route. The difference is of practical significance for occupational exposure limit setting and waste-handling protocols.

Acute oral toxicity (rat)
Cross-study comparable
LD50 38 mg/kg (TPTO) vs 87 mg/kg (TBTO)
Reported toxicity ratio ~2.3
Independent study compilation
Acute toxicity organotin safety risk assessment

Gram-Negative Antibacterial Spectrum: Tripropyltin Chloride Shows Broader Activity Than Tributyltin Chloride Against E. coli Strains

In a study of trialkyltin compounds against Escherichia coli JE 1011 and its NS mutants, tripropyltin chloride (TPT) exhibited antimicrobial activity against both JE 1011 wild-type and NS mutants, whereas tributyltin chloride (TBT) was effective only against NS mutants. The partition coefficients (log P) of TET, TPT, and TBT were 2.5, 22, and 49, respectively, indicating that intermediate hydrophobicity of the tripropyltin species enables penetration of the outer membrane barrier that excludes the more hydrophobic tributyltin [1]. This class-level finding is extrapolable to the corresponding oxides, as the trialkyltin moiety dominates membrane interaction.

Gram-negative spectrum
Class-level inference
TPT active on E. coli wild-type & NS mutants; TBT active only on NS mutants
Class-level antibacterial inference
Data from chloride; extrapolated to oxide
Antibacterial spectrum gram-negative bacteria organotin SAR

Metabolic Fate in Mammals: Tripropyltin and Tributyltin Share Dialkyltin Metabolite Pathway, Distinct from Short-Chain Trialkyltins

Twenty-four hours after a single oral dose in rats, tripropyltin and tributyltin produced predominantly dialkyltin metabolites in liver and kidneys, whereas trimethyltin and triethyltin yielded no detectable dealkylation products (except for kidney in the triethyltin group). Doses (as tin) were 18.23 mg/kg for tripropyltin and tributyltin, and 2.98 mg/kg for trimethyltin and triethyltin [1]. The shared metabolic pathway suggests that the propyl and butyl homologues are handled similarly by hepatic dealkylation enzymes, but the higher dose tolerated by tripropyltin indicates differences in systemic clearance or protein binding.

Metabolic fate in rat
Cross-study comparable
Dialkyltin metabolites from tripropyltin; none from trimethyltin or triethyltin
Dealkylation pathway context
24 h post single oral dose
Toxicokinetics organotin metabolism risk assessment

Anthelmintic Efficacy in Sheep: Single Oral Dose of 7.5 mg/kg Bis(tripropyltin) Oxide Eliminates Multiple Intestinal Nematode Genera

In a controlled parasitology study (U.S. Patent US3226292A), sheep heavily infested with mixed intestinal nematodes (Haemonchus, Nematodirus, Trichostrongylus, Strongyloides, Cooperia, Ostertagia, Oesophagostomum spp.) were treated with a single oral dose of 7.5 mg/kg bis(tripropyltin) oxide. Post-treatment necropsy confirmed complete clearance of threadworms (Strongyloides) from the intestinal tract, while untreated control animals remained heavily infested. The treated group passed an average of 425 threadworms during the evaluation period, confirming expulsion [1]. Although a direct comparator anthelmintic was not tested in the same experiment, the multi-genera spectrum at this low dose distinguishes the compound from contemporary narrow-spectrum agents.

Anthelmintic in sheep
Supporting evidence
7.5 mg/kg single dose cleared Strongyloides; 425 worms expelled per animal
Reported nematode clearance context
No direct anthelmintic comparator
Anthelmintic veterinary parasitology organotin veterinary use

Evidence-Backed Application Scenarios for Bis(tripropyltin) Oxide (CAS 1067-29-4) Based on Quantitative Differentiation


Alkyd Paint Mildewcide Formulation Requiring Mercury-Free, Long-Term Exterior Performance

In long-oil alkyd paints exposed to subtropical climates, bis(tripropyltin) oxide at 0.25% loading achieved complete fungal inhibition over 5 months, outperforming phenylmercuric oleate at the same concentration [1]. This historical performance benchmark supports its consideration in legacy coating preservation research or in jurisdictions where mercury-based mildewcides are banned and a propyltin alternative is sought.

Veterinary Anthelmintic Research Targeting Multi-Genera Nematode Infections in Ruminants

A single oral dose of 7.5 mg/kg bis(tripropyltin) oxide cleared Strongyloides and other intestinal nematodes in sheep, with an average worm expulsion of 425 per animal [1]. This broad-spectrum profile at a low dose supports its use as a reference compound in anthelmintic discovery programs, particularly when investigating organotin-based scaffolds against drug-resistant parasites.

Structure–Activity Relationship (SAR) Studies on Gram-Negative Bacterial Membrane Permeability

Tripropyltin species (log P ≈ 22) penetrate the E. coli outer membrane and inhibit both wild-type and NS mutant strains, whereas tributyltin (log P ≈ 49) is excluded from wild-type cells [1]. Bis(tripropyltin) oxide can serve as a lipophilicity probe in SAR campaigns aimed at tuning organotin antimicrobial spectrum and selectivity across gram-negative pathogens.

Toxicokinetic Reference Standard for Trialkyltin Dealkylation Metabolism Studies

In rats, tripropyltin is converted predominantly to dialkyltin metabolites in liver and kidney within 24 hours, a pathway shared with tributyltin but absent in trimethyltin and triethyltin [1]. Bis(tripropyltin) oxide can therefore be employed as a model substrate in metabolic fate studies investigating CYP450-mediated dealkylation of medium-chain organotins.

Application
Selection Property
Validation Focus
Alkyd paint mildewcide research
Fungistatic performance in exterior coatings
Long-term fungal inhibition in subtropical exposure
Veterinary anthelmintic research
Broad nematode spectrum in ruminants
Worm expulsion endpoint in sheep model
Gram-negative membrane permeability SAR
Lipophilicity-dependent outer membrane penetration
Antibacterial spectrum across E. coli strains
Trialkyltin toxicokinetic reference
Dealkylation metabolic pathway profile
CYP450-mediated dialkyltin metabolite formation

Technical Documentation Hub

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38 linked technical documents
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